molecular formula C18H30N2O2 B5209409 1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE

1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE

Cat. No.: B5209409
M. Wt: 306.4 g/mol
InChI Key: JJIFCFNAYHNVLP-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1-butan-2-yl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-5-15(3)20-11-9-19(10-12-20)14-16-7-8-17(21-4)18(13-16)22-6-2/h7-8,13,15H,5-6,9-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIFCFNAYHNVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE typically involves the reaction of a piperazine derivative with appropriate alkylating agents. The reaction conditions may include:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE may have various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying receptor interactions and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include:

    Binding to receptors: Modulating receptor activity to produce a physiological response.

    Enzyme inhibition: Inhibiting specific enzymes to alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(SEC-BUTYL)-4-(3-METHOXYBENZYL)PIPERAZINE: Lacks the ethoxy group, which may affect its pharmacological properties.

    1-(SEC-BUTYL)-4-(4-METHOXYBENZYL)PIPERAZINE: Different substitution pattern on the benzyl group.

Uniqueness

1-(SEC-BUTYL)-4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds.

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